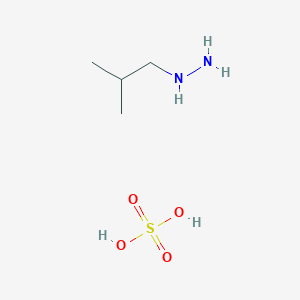Isobutyl hydrazine sulfate
CAS No.: 70082-30-3
Cat. No.: VC3280294
Molecular Formula: C4H14N2O4S
Molecular Weight: 186.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70082-30-3 |
|---|---|
| Molecular Formula | C4H14N2O4S |
| Molecular Weight | 186.23 g/mol |
| IUPAC Name | 2-methylpropylhydrazine;sulfuric acid |
| Standard InChI | InChI=1S/C4H12N2.H2O4S/c1-4(2)3-6-5;1-5(2,3)4/h4,6H,3,5H2,1-2H3;(H2,1,2,3,4) |
| Standard InChI Key | HIOPKCFEHPXYPY-UHFFFAOYSA-N |
| SMILES | CC(C)CNN.OS(=O)(=O)O |
| Canonical SMILES | CC(C)CNN.OS(=O)(=O)O |
Introduction
| Property | Value | Unit |
|---|---|---|
| CAS Number | 70082-30-3 | - |
| Molecular Formula | C₄H₁₄N₂O₄S | - |
| Molecular Weight | 186.23 | g/mol |
| Exact Mass | 186.067 | g/mol |
| Density | 0.82 | g/cm³ |
| Boiling Point | 143.6 | °C at 760 mmHg |
| Flash Point | 42.1 | °C |
| LogP | 1.62490 | - |
| Polar Surface Area (PSA) | 121.03 | Ų |
| Index of Refraction | 1.428 | - |
The chemical properties of isobutyl hydrazine sulfate are influenced by both the hydrazine moiety and the isobutyl group. The hydrazine component typically exhibits reducing properties and nucleophilic behavior, making the compound potentially useful in various chemical reactions. The compound has a calculated LogP value of 1.62490, indicating moderate lipophilicity and suggesting a balance between hydrophilic and hydrophobic properties . This characteristic may influence its solubility in different solvents and its behavior in biological systems if applicable.
The polar surface area (PSA) of isobutyl hydrazine sulfate is 121.03 Ų, which reflects the molecule's polarity and potential for hydrogen bonding . This property has implications for the compound's interaction with other molecules and its behavior in solution. The index of refraction is reported as 1.428, which provides information about the compound's optical properties and can be useful in analytical identification .
Chemical Reactivity and Reactions
Isobutyl hydrazine sulfate, like other hydrazine derivatives, likely exhibits characteristic reactivity patterns associated with the hydrazine functional group. The nucleophilic nitrogen atoms in the hydrazine moiety make it reactive toward electrophilic centers, potentially enabling various condensation and addition reactions.
In the context of hydrazine chemistry, these compounds can react with carbonyl compounds (aldehydes and ketones) to form hydrazones, which are important intermediates in organic synthesis. The isobutyl group may provide steric hindrance that could influence the reactivity pattern compared to unsubstituted hydrazine sulfate.
The reactivity of isobutyl hydrazine sulfate may also be influenced by its acid-base properties. As a salt of a relatively strong acid (sulfuric acid), it likely exhibits acidic characteristics in aqueous solutions. This property could be relevant for its applications in catalytic processes or as a reagent in certain chemical transformations.
Applications and Uses
In organic synthesis, hydrazine derivatives are commonly used as nucleophilic reagents for the formation of nitrogen-containing heterocycles and other functional groups. The isobutyl group in isobutyl hydrazine sulfate provides a specific steric and electronic environment that could be exploited in selective synthetic transformations.
Analytically, hydrazine compounds have been employed in the determination of various metal ions through complexation and precipitation reactions. By extension, isobutyl hydrazine sulfate might serve as a selective reagent for certain analytical procedures, though specific applications would require experimental verification.
In the pharmaceutical context, various hydrazine derivatives have been explored for potential biological activities. While there is no direct evidence in the available literature for pharmaceutical applications of isobutyl hydrazine sulfate, the general class of compounds has been of interest in medicinal chemistry research.
For industrial applications, hydrazine compounds have been utilized in various processes including as reducing agents, blowing agents, and in the preparation of polymers. The specific utility of isobutyl hydrazine sulfate in these contexts would depend on its particular chemical properties and reactivity patterns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume